4-Bromoquinoline-6-carboxamide
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Overview
Description
4-Bromoquinoline-6-carboxamide is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O. It is a derivative of quinoline, characterized by the presence of a bromine atom at the 4th position and a carboxamide group at the 6th position on the quinoline ring.
Preparation Methods
The synthesis of 4-Bromoquinoline-6-carboxamide can be achieved through several synthetic routesThe reaction typically requires reagents such as bromine or N-bromosuccinimide (NBS) for the bromination step, and subsequent amidation using ammonia or amines .
Industrial production methods often employ transition metal-catalyzed reactions or green chemistry approaches to enhance yield and reduce environmental impact. For instance, the use of ionic liquids or microwave-assisted synthesis can improve reaction efficiency and selectivity .
Chemical Reactions Analysis
4-Bromoquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromoquinoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
4-Bromoquinoline-6-carboxamide can be compared with other quinoline derivatives, such as:
4-Chloroquinoline-6-carboxamide: Similar in structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
4-Fluoroquinoline-6-carboxamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
Quinoline-6-carboxamide: Lacks the halogen substituent, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromoquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWULJHKDWAWRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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